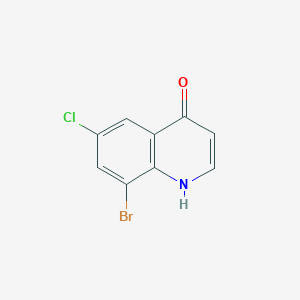

8-Bromo-6-chloroquinolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

8-bromo-6-chloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5BrClNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13) |

InChI Key |

BSIULFPAZASWKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 8 Bromo 6 Chloroquinolin 4 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 8-Bromo-6-chloroquinolin-4-ol scaffold can be directed at either the halogenated positions on the benzene (B151609) portion of the ring or at the hydroxyl group on the pyridine (B92270) portion.

Reactivity at Halogenated Positions (C-6 and C-8)

The chlorine and bromine atoms at the C-6 and C-8 positions are attached to an aromatic ring and are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. However, these positions are highly amenable to substitution via transition-metal-catalyzed cross-coupling reactions. In such reactions, the carbon-bromine bond at the C-8 position is typically more reactive than the carbon-chlorine bond at the C-6 position, allowing for selective functionalization.

Detailed research findings on analogous halo-substituted quinolines demonstrate that various nucleophiles can be introduced at these positions under specific catalytic conditions.

Table 1: Potential Nucleophilic Substitution Reactions at C-6 and C-8

| Reaction Type | Reagent/Catalyst | Position | Product Class |

| Buchwald-Hartwig Amination | Amine (R-NH2), Pd catalyst, Ligand, Base | C-8 or C-6 | 8- or 6-Aminoquinolin-4-ol derivative |

| Suzuki Coupling | Boronic acid (R-B(OH)2), Pd catalyst, Base | C-8 or C-6 | 8- or 6-Aryl/Vinylquinolin-4-ol derivative |

| Stille Coupling | Organostannane (R-SnBu3), Pd catalyst | C-8 or C-6 | 8- or 6-Alkyl/Aryl/Vinylquinolin-4-ol derivative |

| Cyanation | Metal cyanide (e.g., Zn(CN)2), Pd catalyst | C-8 or C-6 | 8- or 6-Cyanoquinolin-4-ol derivative |

Reactivity at the C-4 Hydroxyl Group

The C-4 hydroxyl group exists in tautomeric equilibrium with its keto form, 8-bromo-6-chloroquinolin-4(1H)-one. This hydroxyl group is a poor leaving group for direct nucleophilic substitution. Therefore, its reactivity typically involves conversion into a more reactive intermediate. A common strategy is the conversion of the hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl3), creating a highly reactive C-4 position for subsequent nucleophilic attack. atlantis-press.com The resulting 4-chloroquinoline (B167314) derivative readily undergoes substitution with various nucleophiles. mdpi.com Additionally, the hydroxyl group can undergo O-alkylation or O-acylation under appropriate basic conditions.

Table 2: Derivatization Reactions at the C-4 Hydroxyl Group

| Reaction Type | Reagent | Intermediate/Product | Description |

| Chlorination | Phosphorus oxychloride (POCl3) | 8-Bromo-4,6-dichloroquinoline | Converts the hydroxyl group into a good leaving group (Cl) for further substitution. atlantis-press.com |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., NaH) | 8-Bromo-6-chloro-4-(alkoxy)quinoline | Forms an ether linkage at the C-4 position. |

| O-Acylation | Acyl chloride (R-COCl), Base (e.g., Pyridine) | 8-Bromo-6-chloroquinolin-4-yl acetate (B1210297) | Forms an ester linkage at the C-4 position. |

| Tosylation | Tosyl chloride (TsCl), Pyridine | 8-Bromo-6-chloroquinolin-4-yl tosylate | Creates an excellent leaving group (tosylate) for SN2-type reactions. mdpi.com |

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com Electrophilic attack preferentially occurs on the benzene ring rather than the electron-deficient pyridine ring. gcwgandhinagar.com In this compound, the directing effects of the existing substituents must be considered. The hydroxyl group at C-4 is an activating, ortho-, para-directing group, while the halogens at C-6 and C-8 are deactivating but also ortho-, para-directing.

Given that positions 6 and 8 are already substituted, the primary sites for electrophilic attack are positions 5 and 7. The powerful activating effect of the C-4 hydroxyl group would strongly favor substitution at the ortho position, C-5. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Major Product |

| Nitration | HNO3 / H2SO4 | 8-Bromo-6-chloro-5-nitroquinolin-4-ol |

| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid |

| Bromination | Br2 / FeBr3 | 8-Bromo-6-chloro-5-bromoquinolin-4-ol |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | 8-Bromo-6-chloro-5-acylquinolin-4-ol |

Oxidation and Reduction Pathways of the Quinoline System.biosynce.com

The quinoline nucleus displays characteristic oxidation and reduction behaviors.

Oxidation: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com However, under vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO4), the benzene ring can be cleaved. pharmaguideline.com A more common and controlled oxidation involves the nitrogen atom of the pyridine ring. Treatment with peracids, such as m-chloroperbenzoic acid (m-CPBA), leads to the formation of the corresponding Quinoline N-oxide. biosynce.com This N-oxide can be a useful intermediate for further functionalization. biosynce.com

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation, often using catalysts like platinum or palladium, typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.com Selective reduction of the benzene ring can be achieved under specific conditions, such as using lithium in liquid ammonia, but reduction of the heterocyclic portion is more common. pharmaguideline.com

Metal-Mediated Transformations and Complexation

The halogen substituents at C-6 and C-8 make this compound an excellent substrate for a variety of metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The greater reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective cross-coupling. For instance, a Suzuki coupling can be performed selectively at the C-8 position while leaving the C-6 chloro group intact for subsequent, different transformations. This differential reactivity is a cornerstone of modern synthetic strategy. nih.gov

Complexation: The quinoline scaffold, particularly with the nitrogen atom at position 1 and the hydroxyl group at position 4, can act as a bidentate ligand to form stable complexes with a wide range of metal ions. The lone pair of electrons on the nitrogen and the oxygen of the hydroxyl group can coordinate to a metal center, forming a chelate ring. This property is characteristic of quinoline derivatives and is utilized in areas such as analytical chemistry and catalysis.

Table 4: Examples of Metal-Mediated Transformations

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Example |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4, Na2CO3 | C-C (Aryl) | 8-Aryl-6-chloroquinolin-4-ol |

| Heck Reaction | Alkene | Pd(OAc)2, P(o-tol)3, Et3N | C-C (Vinyl) | 8-Vinyl-6-chloroquinolin-4-ol |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N | C-C (Alkynyl) | 8-Alkynyl-6-chloroquinolin-4-ol |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, BINAP, NaOtBu | C-N | 8-Amino-6-chloroquinolin-4-ol |

Structure Activity Relationship Sar Studies of 8 Bromo 6 Chloroquinolin 4 Ol Derivatives

Impact of Halogen Substituents on Molecular Interactions

The presence and type of halogen atoms on the quinolin-4-ol ring system significantly modulate the compound's physicochemical properties, which in turn affects its interactions with biological targets. Halogens, being electron-withdrawing, alter the electron distribution within the aromatic system, influencing factors like acidity, lipophilicity, and the potential for halogen bonding.

Research on various quinoline (B57606) derivatives has consistently shown that halogen substitution impacts their biological efficacy. For instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the nature of the halogen at the 6-position was found to directly affect antimycobacterial activity. nih.gov While bromo and chloro substituents at this position were associated with good to increased activity, especially with larger alkoxy groups, fluoro substitution led to a decrease in activity across all tested alkoxy substituents. nih.gov This suggests that the electronic properties and polarizability of the halogen are critical for molecular interactions.

Furthermore, studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated that halogenation can enhance antimicrobial activity, particularly against Gram-negative bacteria. researchgate.net For example, 7-bromo-8-hydroxyquinoline showed high antigrowth activity against these bacteria compared to the non-halogenated parent compound. researchgate.net The introduction of halogens can increase lipophilicity, which may facilitate passage through bacterial cell membranes. mdpi.com

The following table summarizes the observed impact of different halogen substituents on the activity of quinoline derivatives based on various studies.

| Halogen Substituent | Position | Observed Impact on Biological Activity | Reference |

| Bromo | 6 | Good to increased antitubercular activity | nih.gov |

| Chloro | 6 | Decreased antitubercular activity (with some exceptions) | nih.gov |

| Fluoro | 6 | Decreased antitubercular activity | nih.gov |

| Bromo | 7 | High antigrowth activity against Gram-negative bacteria | researchgate.net |

Positional Isomerism and Pharmacological Efficacy

The specific placement of substituents on the quinoline ring, known as positional isomerism, is a critical determinant of pharmacological efficacy. Even minor shifts in substituent location can lead to significant changes in biological activity due to altered steric hindrance, electronic effects, and binding interactions with target macromolecules.

For example, in a study of MMP-2/9 inhibitors based on the quinolone moiety, derivatives with substituents at the C-7 position showed significantly lower IC₅₀ values (indicating higher potency) compared to those with substituents at the C-5 position. mdpi.com This highlights the sensitivity of the biological target to the spatial arrangement of interacting groups. Similarly, research on anticancer quinoline derivatives has indicated that substitutions at positions 2 and 3 can be more effective against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org

In the context of halogenated quinolines, the position of the halogen is crucial. Studies on 8-hydroxyquinoline derivatives revealed that 6-chloro analogues were among the most active anticancer agents, while 9-methyl analogues were the least potent. mdpi.commdpi.com This underscores the importance of the substitution pattern for biological activity.

The table below illustrates the influence of substituent position on the efficacy of quinoline derivatives.

| Substituent Position | Biological Target/Activity | Observed Efficacy | Reference |

| C-7 | MMP-2/9 Inhibition | Higher Potency (Lower IC₅₀) | mdpi.com |

| C-5 | MMP-2/9 Inhibition | Lower Potency (Higher IC₅₀) | mdpi.com |

| C-2, C-3 | Anticancer | More Active (certain cell lines) | orientjchem.org |

| C-4, C-8 | Anticancer | Less Active (certain cell lines) | orientjchem.org |

| C-6 (Chloro) | Anticancer | Most Active | mdpi.commdpi.com |

Influence of Substituent Electronic and Steric Parameters on Biological Activity

The electronic and steric properties of substituents on the 8-Bromo-6-chloroquinolin-4-ol scaffold are fundamental to its biological activity. Electronic effects, such as electron-donating or electron-withdrawing nature, can influence the pKa of the quinoline nitrogen and the hydroxyl group, affecting ionization state and interaction with biological targets. researchgate.net Steric factors, related to the size and shape of substituents, can dictate the complementarity of the molecule with its binding site.

Studies have shown that introducing electron-withdrawing groups, like nitro or additional halogens, can enhance the antimicrobial or anticancer activity of quinoline derivatives. Conversely, the presence of electron-donating groups, such as a methoxy (B1213986) group at the C6 position, has been associated with potent antimalarial activity. nih.gov

The steric bulk of substituents also plays a significant role. For instance, in a series of σ2 receptor ligands, a bulky 6-bromo substituted analogue showed moderate binding affinity, suggesting that excessive steric hindrance can be detrimental to activity. nih.gov In another study on antimycobacterial agents, the activity of 6-bromo quinoline derivatives increased with the size of the n-propyl and n-butyl groups at the ether linkage, indicating a favorable steric interaction. nih.gov

The following table provides examples of how electronic and steric parameters of substituents affect the biological activity of quinoline derivatives.

| Substituent Property | Example Substituent | Position | Effect on Biological Activity | Reference |

| Electron-withdrawing | Nitro (NO₂) | C6 or C8 | Enhanced antimicrobial/anticancer activity | |

| Electron-donating | Methoxy (OCH₃) | C6 | Potent antimalarial activity | nih.gov |

| Steric Bulk (Large) | Bromo (Br) | 6 | Moderate binding affinity (σ2R) | nih.gov |

| Steric Bulk (Increasing) | n-propyl, n-butyl | Ether linkage | Increased antitubercular activity | nih.gov |

Scaffold Modifications and Activity Modulation

Alterations to the fundamental this compound scaffold, through scaffold hopping or the introduction of different heterocyclic systems, can dramatically modulate biological activity. These modifications can lead to compounds with improved potency, selectivity, or altered pharmacological profiles.

One common modification involves the hybridization of the quinoline core with other pharmacophores. For example, combining the quinoline scaffold with a piperazine (B1678402) moiety has been explored in the development of agents for mesenchymal cancers. nih.gov In another instance, the synthesis of quinoline-triazole hybrids has been investigated for antimalarial activity.

Furthermore, ring expansion or fusion reactions can yield novel heterocyclic systems with distinct biological properties. The isatin (B1672199) scaffold, for instance, can undergo ring-expansion to produce quinoline derivatives. thieme-connect.com The fusion of a pyrimidine (B1678525) ring to the quinoline core results in pyrimidoquinolines, a class of compounds with a broad range of biological activities, including anticancer and antimicrobial effects. nih.gov The nature and position of substituents on these fused systems continue to be critical for their pharmacological action. nih.gov

The table below showcases different scaffold modifications and their resulting impact on biological activity.

| Scaffold Modification | Resulting Compound Class | Associated Biological Activity | Reference |

| Hybridization with Piperazine | Piperazine-quinoline hybrids | Agents for mesenchymal cancers | nih.gov |

| Ring Fusion with Pyrimidine | Pyrimidoquinolines | Anticancer, antimicrobial, anti-inflammatory | nih.gov |

| Conversion from Isatin | Quinoline derivatives | Varied, dependent on further functionalization | thieme-connect.com |

| Functionalization at C4 | 4-functionalized 7-chloroquinolines | Versatile intermediates for further synthesis | worktribe.com |

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

A comprehensive review of scientific literature and databases indicates a notable absence of specific biological activity data for the chemical compound this compound. Despite the broad interest in quinoline derivatives for their therapeutic potential, detailed research findings on the antimicrobial and anticancer properties of this specific halogenated quinolin-4-ol appear to be limited within the public domain.

The quinoline scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities. Halogenation of the quinoline ring is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological efficacy of these compounds. The presence of both bromo and chloro substituents on the quinolin-4-ol core suggests that this compound could theoretically possess interesting biological activities. However, without specific experimental data, any discussion of its potential effects remains speculative.

In the broader context of quinoline derivatives, research has shown that these compounds can exert their biological effects through various mechanisms.

General Biological Activities of Quinoline Derivatives:

Antimicrobial Action: Quinolone and quinoline derivatives are known to target essential bacterial processes. Some act as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Others are thought to disrupt the bacterial cell membrane or interfere with cellular energy production by targeting ATP synthase. Halogenated quinolines, in particular, have demonstrated significant antimicrobial potential.

Antifungal Properties: The antifungal mechanisms of quinoline derivatives can involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes involved in fungal growth and proliferation.

Antiprotozoal Effects: The most famous example of a quinoline derivative with antiprotozoal activity is chloroquine (B1663885), used for the treatment of malaria. These compounds can interfere with the parasite's detoxification of heme in its food vacuole. Other quinoline derivatives have shown promise against parasites like Leishmania.

Anticancer Activity: The anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of enzymes crucial for cancer cell growth, such as tyrosine kinases and topoisomerases. They can also induce apoptosis (programmed cell death) through various cellular pathways, including the activation of caspases, and can interfere with the cell cycle, leading to the inhibition of cellular proliferation.

While these general activities of the broader quinoline class are well-documented, it is crucial to note that specific activity and mechanisms are highly dependent on the precise substitution pattern on the quinoline ring. The positions and nature of the halogen atoms, as well as the hydroxyl group at the 4-position in the case of this compound, would significantly influence its interaction with biological targets.

The absence of specific studies on this compound means that detailed information regarding its minimum inhibitory concentrations (MICs) against various microbes, its half-maximal inhibitory concentrations (IC50) against cancer cell lines, and its specific molecular targets and mechanisms of action are not available. Consequently, the creation of data tables and a detailed, scientifically accurate article focusing solely on this compound is not feasible based on currently accessible information. Further experimental research is required to elucidate the specific biological profile of this compound.

Biological Activities and Molecular Mechanisms of Action of 8 Bromo 6 Chloroquinolin 4 Ol and Its Derivatives

Anticancer Activity and Cellular Pathways

Molecular Targets (e.g., Kinases, Topoisomerases, mTOR, Matrix Metalloproteinases)

The molecular interactions of 8-Bromo-6-chloroquinolin-4-ol and its derivatives are multifaceted, targeting various enzymes crucial for cellular processes. While direct studies on this compound are limited, research on closely related halogenated quinolines provides significant insights into its potential molecular targets.

Derivatives of the parent 8-hydroxyquinoline (B1678124) structure have been identified as inhibitors of several key enzymes. For instance, the analogue 7-bromo-5-chloroquinolin-8-ol (B1266416), a congener of clioquinol, has been identified as a potent and selective inhibitor of two methionine aminopeptidases (MetAP) from Mycobacterium tuberculosis, namely MtMetAP1a and MtMetAP1c. nih.gov MetAP is a metalloprotease essential for post-translational modification of proteins, making it a promising target for novel antimicrobial agents. nih.gov The inhibitory activity of this pharmacophore against both replicating and non-growing M. tuberculosis underscores its therapeutic potential. nih.gov

Furthermore, the broader class of quinolone compounds is known to target prokaryotic type II topoisomerases, such as DNA gyrase and topoisomerase IV, by binding directly to the bacterial chromosome. researchgate.net This mechanism is fundamental to the antibacterial action of many quinolone-based drugs. While this activity is well-established for antibacterial quinolones, the specific effects of this compound on human topoisomerases have not been extensively detailed in the available literature.

In the context of cancer research, analogues of a related compound, 1-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo- researchgate.netresearchgate.net-cyclohepta [1,2-b]pyridin-11-yl)piperidine, have been investigated as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. nih.gov Although not a direct derivative, this highlights the potential for halogenated heterocyclic scaffolds to interact with kinase-related targets. There is currently a lack of specific data on the direct inhibition of mTOR or matrix metalloproteinases by this compound.

Antiviral Properties and Viral Replication Inhibition

The quinoline (B57606) scaffold is a key feature in a variety of compounds exhibiting antiviral activity. Research into multi-substituted quinolines has demonstrated that halogenation can significantly enhance these properties.

Specifically, studies on allosteric HIV-1 integrase (IN) inhibitors (ALLINIs) have shown that the addition of a bromine atom at either the 6 or 8 position of the quinoline ring can confer improved antiviral properties. mdpi.com These compounds function by binding to the dimer interface of the integrase enzyme, away from the catalytic site, which triggers an aberrant multimerization of the viral enzyme and blocks viral replication. mdpi.com Interestingly, an 8-bromo substituted analogue was found to retain its full effectiveness against an ALLINI-resistant HIV-1 integrase mutant (A128T), suggesting a robust mechanism of action. mdpi.com

Further research into structurally related compounds, such as 6-bromo and 6,8-dibromo-2,3-disubstituted quinazolinones, has also revealed promising anti-HIV activity. tsijournals.com One compound in this series, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide, was found to inhibit the replication of HIV-1(IIIB) with an IC50 of 120 µg/mL. tsijournals.com

The antiviral potential of substituted quinolines extends beyond HIV. Various derivatives have been synthesized and evaluated for their in vitro activity against Influenza A virus (IAV), with some compounds showing greater potency than the standard drug, Ribavirin. nih.gov Preliminary mechanism-of-action studies suggest that these compounds may inhibit viral RNA transcription and replication. nih.gov Additionally, a derivative of 4,5-dihydrofuran-3-carboxylate with a bromo-substitution on an anilino ring has demonstrated significant efficacy against the Japanese encephalitis virus (JEV) by suppressing viral RNA synthesis and the production of intracellular JEV particles. nih.gov

Table 1: Antiviral Activity of Bromo-Substituted Quinolines and Related Derivatives

| Compound Class | Virus | Target/Mechanism | Key Findings |

|---|---|---|---|

| 8-Bromo-substituted quinoline | HIV-1 | Allosteric Integrase (IN) Inhibition | Retained full effectiveness against ALLINI-resistant mutant virus. mdpi.com |

| 6-Bromo-quinazolinone derivative | HIV-1 | Viral Replication Inhibition | IC50 of 120 µg/mL against HIV-1(IIIB). tsijournals.com |

| Substituted quinoline-piperazine | Influenza A Virus | RNA Transcription/Replication | More active than Ribavirin, with IC50 values in the low micromolar range. nih.gov |

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes, α-glucosidase, α-amylase, Acetylcholinesterase, Butyrylcholinesterase)

The 8-hydroxyquinoline scaffold is a known inhibitor of several enzymes, although specific data for this compound is not widely available for all targets listed.

8-hydroxyquinoline itself has been identified as a non-catechol-containing inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov Further exploration of this template has led to the development of potent inhibitors with good pharmacokinetic profiles and the ability to penetrate the brain. nih.gov

Halogenated quinoline derivatives have also been investigated as potential inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are also critical in the degradation of monoamine neurotransmitters. nih.gov

As previously mentioned in the molecular targets section, the closely related compound 7-bromo-5-chloroquinolin-8-ol is a potent inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis. nih.gov This highlights the potential for halogenated 8-hydroxyquinolines to act as specific enzyme inhibitors.

Currently, there is a lack of specific published data regarding the inhibitory effects of this compound on cytochrome P450 enzymes, α-glucosidase, α-amylase, acetylcholinesterase, and butyrylcholinesterase.

Metal Chelation Properties and Biological Implications (e.g., Neuroprotection)

A defining characteristic of 8-hydroxyquinoline and its derivatives is their potent ability to chelate metal ions. nih.gov This activity is central to many of their biological effects, including their potential for neuroprotection. nih.gov The 8-hydroxyquinoline structure acts as a monoprotic bidentate chelating agent, forming stable complexes with a wide range of metal ions. researchgate.net

Metal dyshomeostasis is implicated in a number of neurodegenerative diseases. The ability of 8-hydroxyquinoline derivatives to chelate excess metal ions is therefore a key mechanism for their therapeutic potential. nih.gov Halogenation of the quinoline ring, as in this compound, can enhance the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier and reach target sites within the central nervous system.

The chelation of metal ions can prevent them from participating in redox reactions that generate harmful reactive oxygen species (ROS), a process implicated in oxidative stress and neuronal damage. mdpi.com By sequestering these metal ions, these compounds can exert a neuroprotective effect. Metal chelating agents are considered secondary antioxidants because they stabilize oxidized metal ions by reducing the redox potential. mdpi.com

Antioxidant Activity and Reactive Oxygen Species Scavenging

Derivatives of 8-hydroxyquinoline have been reported to possess antioxidant properties. This activity is often linked to their ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage.

The presence of bromine in phenolic compounds can also contribute to their antioxidant and radical scavenging activities. researchgate.net Bromophenols isolated from marine sources have demonstrated significant antioxidant effects. nih.gov The antioxidant mechanism of these compounds is often attributed to their ability to donate a hydrogen atom or an electron, which is facilitated by the hydroxyl and bromine groups on the aromatic ring. rsc.org This action neutralizes free radicals and can prevent oxidative damage to biological molecules. rsc.org

The combination of a quinoline nucleus with bromine and chlorine substituents, along with a hydroxyl group, suggests that this compound likely possesses the structural features necessary for effective antioxidant and reactive oxygen species (ROS) scavenging activity. While direct experimental data for this specific compound is not extensively detailed, the known properties of its constituent chemical motifs strongly support this potential.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-bromo-5-chloroquinolin-8-ol |

| Clioquinol |

| 1-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo- researchgate.netresearchgate.net-cyclohepta [1,2-b]pyridin-11-yl)piperidine |

| 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide |

| Ribavirin |

Computational and Theoretical Investigations of 8 Bromo 6 Chloroquinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. cnr.it For 8-Bromo-6-chloroquinolin-4-ol, DFT calculations can provide optimized molecular geometry, charge distribution, and orbital energies. These calculations are fundamental for more advanced computational studies and offer a foundational understanding of the molecule's intrinsic properties. For instance, DFT has been successfully applied to study the electronic features of various quinoline (B57606) derivatives, revealing how substitutions influence their chemical and physical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, particularly on the electron-rich regions influenced by the hydroxyl group. The LUMO, on the other hand, would likely be distributed over the aromatic system, with significant contributions from the electron-withdrawing halogen atoms. FMO analysis can thus predict the most probable sites for nucleophilic and electrophilic attack. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for this compound This data is illustrative and based on typical values for similar compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital energy, indicating the molecule's ability to donate electrons. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital energy, indicating the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 4.4 | The difference between LUMO and HOMO energies, which correlates with the molecule's chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. wolfram.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, making these sites prone to electrophilic attack. acs.org Conversely, the hydrogen atom of the hydroxyl group and the regions near the electron-withdrawing bromine and chlorine atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound This data is illustrative and based on general principles of MEP analysis.

| Molecular Region | Predicted Electrostatic Potential | Reactivity |

|---|---|---|

| Oxygen of the hydroxyl group | Negative (Red) | Susceptible to electrophilic attack |

| Nitrogen of the quinoline ring | Negative (Red) | Susceptible to electrophilic attack |

| Hydrogen of the hydroxyl group | Positive (Blue) | Susceptible to nucleophilic attack |

| Vicinity of Bromine and Chlorine atoms | Positive (Blue) | Susceptible to nucleophilic attack |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.gov Quinoline derivatives are known to interact with a variety of protein targets, including kinases and enzymes involved in microbial pathogenesis. researchgate.netijprajournal.com

For this compound, molecular docking studies could be employed to screen for potential protein targets. Based on the quinoline scaffold, potential targets could include enzymes such as DNA gyrase, topoisomerase, or various kinases. eurjchem.com Docking simulations would provide insights into the binding affinity (docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This data is for illustrative purposes only.

| Parameter | Value | Description |

|---|---|---|

| Docking Score | -8.5 kcal/mol | A measure of the binding affinity between the ligand and the protein target. A more negative value indicates a stronger binding. |

| Hydrogen Bond Interactions | -OH group with Asp187, Ring N with Lys72 | Specific hydrogen bonds formed between the ligand and amino acid residues in the protein's active site. |

| Hydrophobic Interactions | Quinoline ring with Phe165, Val80 | Non-polar interactions that contribute to the stability of the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors (e.g., physicochemical, electronic, and steric properties), QSAR models can predict the activity of new, untested compounds. chalcogen.ro

For a series of derivatives of this compound, a QSAR model could be developed to predict their potential biological activity, such as anticancer or antimicrobial effects. eurjchem.com The model would help in identifying the key structural features that are important for the desired activity, thereby guiding the design of more potent analogs. mdpi.com

Table 4: Representative Descriptors for a QSAR Model of Quinolin-4-ol Derivatives This table illustrates the types of descriptors used in QSAR modeling.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Lipophilicity | Affects cell membrane permeability and binding to hydrophobic pockets of proteins. |

| Molecular Weight | Size of the molecule | Influences solubility, absorption, and steric fit within a binding site. |

| HOMO/LUMO Energies | Electronic properties | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Dipole Moment | Polarity | Affects solubility and the ability to form electrostatic interactions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time. researchgate.net While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein. nih.gov

For the complex of this compound with a protein target, MD simulations could be performed to evaluate the stability of the binding interactions predicted by docking. mdpi.com Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, the flexibility of different regions of the protein (root-mean-square fluctuation, RMSF), and the persistence of key intermolecular interactions over time. researchgate.net

Table 5: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex This table provides an overview of common MD simulation analyses.

| Parameter | Description | Indication |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the flexibility of individual amino acid residues. | Identifies flexible regions of the protein that may be involved in ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Assesses the stability of key polar interactions. |

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics involves the use of computational tools to analyze and organize chemical data, enabling the identification of structure-property and structure-activity relationships from large datasets. nih.gov Data mining techniques can be applied to databases of quinoline derivatives to uncover patterns that correlate specific structural features with desired properties, such as biological activity or pharmacokinetic profiles. eurjchem.com

For this compound, cheminformatics tools could be used to compare its properties with those of a large library of known quinoline derivatives. This analysis can help in predicting its potential biological activities and liabilities based on the activities of structurally similar compounds. Furthermore, data mining can guide the design of new derivatives with improved properties by identifying favorable and unfavorable structural modifications. researchgate.net

Table 6: Illustrative Cheminformatics Analysis for this compound This table demonstrates a hypothetical cheminformatics-based property prediction.

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Lipinski's Rule of Five | Compliant | Based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. |

| Predicted Biological Activity | Potential kinase inhibitor | Based on structural similarity to known kinase inhibitors containing the quinoline scaffold. |

| ADME Profile | Moderate oral bioavailability | Based on correlations from databases of compounds with known pharmacokinetic properties. |

Analytical Methodologies for Characterization and Quantification of 8 Bromo 6 Chloroquinolin 4 Ol

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of 8-Bromo-6-chloroquinolin-4-ol, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons on the quinoline (B57606) core. The electron-donating hydroxyl group at the 4-position and the electron-withdrawing halogen substituents at the 6- and 8-positions will influence the chemical shifts of the neighboring protons. Based on analogous structures like 7-bromo-5-chloro-8-hydroxyquinoline and 6-bromoquinolin-4-ol, the aromatic protons are predicted to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. chemicalbook.comresearchgate.net The proton on the pyridinol ring (at C2) would likely appear as a doublet, coupled to the proton at C3. The protons on the benzene (B151609) ring (at C5 and C7) would also show characteristic splitting patterns based on their coupling with each other. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom bearing the hydroxyl group (C4) would be significantly deshielded, appearing at a chemical shift around δ 170-180 ppm due to the tautomeric equilibrium with the quinolinone form. The carbons attached to the bromine (C8) and chlorine (C6) atoms would also exhibit characteristic chemical shifts influenced by the electronegativity of the halogens.

Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.9 - 8.2 | Doublet | ~5.0 |

| H-3 | 6.5 - 6.8 | Doublet | ~5.0 |

| H-5 | 7.6 - 7.8 | Doublet | ~2.0 |

| H-7 | 7.8 - 8.0 | Doublet | ~2.0 |

| 4-OH | Variable | Broad Singlet | N/A |

Note: These are predicted values based on known substituent effects in quinoline systems and may vary from experimental results.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is expected to show a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic pattern of peaks at M, M+2, and M+4, with their relative intensities dictated by the isotopic distribution. The fragmentation pattern would likely involve the initial loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO) from the pyridinol ring. Subsequent fragmentations could include the loss of the halogen atoms (Br or Cl) or the cleavage of the quinoline ring system.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₅BrClNO). This technique is essential for confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass.

Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z | Isotopic Composition | Predicted Relative Abundance (%) |

| 256.9 | C₉H₅⁷⁹Br³⁵ClNO | 76.5 |

| 258.9 | C₉H₅⁸¹Br³⁵ClNO / C₉H₅⁷⁹Br³⁷ClNO | 100.0 |

| 260.9 | C₉H₅⁸¹Br³⁷ClNO | 24.5 |

Note: The m/z values correspond to the most abundant isotopes. The relative abundances are calculated based on the natural isotopic distributions of Br and Cl.

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl group would likely be found in the 1200-1300 cm⁻¹ range. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π-π* electronic transitions within the quinoline aromatic system. nih.gov The presence of the hydroxyl group and halogen atoms as auxochromes will influence the position and intensity of these absorption maxima (λ_max).

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of quinoline derivatives. A reversed-phase HPLC method would be most suitable for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer (such as acetate (B1210297) or phosphate) to control the pH and ensure reproducible retention times. mdpi.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima.

Hypothetical HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The applicability of Gas Chromatography (GC) for the direct analysis of this compound is limited due to the presence of the polar hydroxyl group, which can lead to low volatility and poor peak shape. However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool for analysis following a derivatization step. Silylation of the hydroxyl group, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would increase the compound's volatility and thermal stability, making it amenable to GC analysis. The use of a halogen-specific detector could also enhance selectivity for such compounds.

Thin-Layer Chromatography (TLC)

For a compound like this compound, which possesses both polar (the hydroxyl group) and nonpolar (the bromo- and chloro-substituted quinoline ring) characteristics, the choice of the mobile phase is critical to achieving effective separation. A typical TLC analysis would involve spotting a dilute solution of the compound onto a silica (B1680970) gel plate and developing it in a sealed chamber containing an appropriate eluent. The polarity of the mobile phase would be optimized to ensure the compound migrates a suitable distance up the plate, resulting in a specific Retention Factor (Rf) value. This Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under a given set of chromatographic conditions.

Visualization of the spot corresponding to this compound on the TLC plate would likely be achieved under UV light, as the quinoline ring system is expected to be UV-active.

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase | To be determined experimentally (e.g., mixtures of hexane (B92381) and ethyl acetate) |

| Detection Method | UV light (254 nm) |

| Expected Rf Value | Dependent on the mobile phase composition |

Note: The data in this table is hypothetical and serves as an illustrative example of how TLC data for this compound would be presented. Experimental determination is required to establish the actual parameters.

X-ray Crystallography for Solid-State Structure Elucidation

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). However, the general procedure for such an analysis would involve growing a single crystal of the compound suitable for X-ray diffraction. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections at specific angles and intensities, would be collected and analyzed.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, the crystal system, and the space group of the crystal. Subsequent refinement of the structural model would yield the precise coordinates of each atom in the molecule, providing an unambiguous elucidation of its solid-state structure.

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Anticipated Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Calculated Density (Dc) | g/cm³ |

| Molecules per Unit Cell (Z) | To be determined |

| Final R-indices | R1, wR2 |

Note: The information in this table represents the parameters that would be determined from an X-ray crystallographic analysis of this compound. The actual values are pending experimental investigation.

Advanced Research Directions and Future Perspectives for 8 Bromo 6 Chloroquinolin 4 Ol

Design and Synthesis of Next-Generation Analogues for Enhanced Activity and Selectivity

The development of analogues from the 8-Bromo-6-chloroquinolin-4-ol scaffold is a key strategy to enhance biological activity and target selectivity. The core structure, a quinoline (B57606) ring, is a recognized pharmacophore present in numerous biologically active compounds. Research into related quinoline derivatives provides a roadmap for designing next-generation analogues.

Synthetic strategies often involve multi-step reactions starting with accessible precursors. Methodologies for creating similar structures, such as 6-bromo-4-iodoquinoline, have utilized cyclization and substitution reactions. researchgate.netresearchgate.net The synthesis of related compounds like 8-bromo-4-chloro-6-methylquinoline (B1371084) employs techniques such as bromination and chlorination, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions. nih.gov

A crucial aspect of designing new analogues is the application of structure-activity relationship (SAR) studies. For instance, in related quinazoline (B50416) derivatives, modifications at different positions with aliphatic or aromatic linkers have been shown to significantly affect their anticancer activities. nih.gov For this compound, future design could focus on:

Modification at the 4-ol position: The hydroxyl group can be converted to ethers or esters or replaced with amines to explore new interactions with biological targets.

Substitution at the halogen positions: The bromine at position 8 and chlorine at position 6 are ideal handles for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These palladium-catalyzed reactions allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, amino groups), creating a library of diverse analogues for biological screening. nih.gov

Derivatization of the quinoline ring: Further functionalization of the heterocyclic ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.

By systematically modifying these positions, researchers can fine-tune the molecule's properties to achieve higher potency against specific biological targets while minimizing off-target effects.

Exploration of Novel Biological Targets and Therapeutic Applications

The quinoline scaffold is a versatile platform known for a wide spectrum of biological activities. nih.gov Derivatives of 8-hydroxyquinoline (B1678124), a closely related structure, have demonstrated a vast range of pharmacological applications, suggesting numerous potential therapeutic avenues for analogues of this compound. nih.gov

Current research on similar halogenated quinolines points toward several promising areas:

Anticancer Activity: This is one of the most explored applications for quinoline derivatives. nih.gov Related compounds have been investigated as potential agents against various cancers. nih.gov The mechanisms of action can be diverse, including the inhibition of specific enzymes involved in cancer cell proliferation or the modulation of critical signaling pathways. nih.gov For example, certain quinazoline derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), while some 8-hydroxyquinoline analogues inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. nih.govnih.gov Furthermore, the related compound 4-bromo-6-fluoroquinoline (B1289494) is used in synthesizing inhibitors of indoleamine 2,3-dioxygenase, a target in cancer immunotherapy. cup.edu.in

Antimicrobial and Antiviral Properties: The quinoline core is present in several antimicrobial drugs. Analogues of this compound could be explored for their efficacy against various bacterial and fungal strains. nih.gov The 8-hydroxyquinoline nucleus has also shown potential antiviral activity, which warrants investigation for the development of new antiviral agents. nih.gov

Neuroprotective Applications: Some 8-hydroxyquinoline derivatives act as iron-chelators, a property that is being investigated for neuroprotection in diseases like Alzheimer's. nih.gov This suggests a potential, though less explored, avenue for new analogues.

The exploration of these applications would involve screening new synthetic analogues against a wide array of biological targets, including kinases, proteases, and other enzymes implicated in various diseases.

Applications in Materials Science (e.g., Electrical, Optical Properties)

Beyond pharmacology, the unique electronic structure of the quinoline ring system makes its derivatives attractive for applications in materials science. The presence of halogens in this compound can further modulate these properties.

Research has shown that 8-hydroxyquinoline derivatives are effective electron carriers and have been utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) . nih.gov They also serve as fluorescent chemosensors for the detection of metal ions. nih.gov Similarly, related compounds like 8-bromo-4-chloro-6-methylquinoline are being investigated for their potential in developing novel materials with distinct electronic or optical characteristics. nih.gov The aromatic, bicyclic nature of 4-bromo-6-fluoroquinoline also makes it suitable for preparing dyes used in OLEDs and solar cells. cup.edu.in

Future research could focus on synthesizing polymers or coordination complexes incorporating the this compound moiety. These new materials could be evaluated for:

Electroluminescence: For use in next-generation display and lighting technologies.

Chemosensing: Developing highly selective and sensitive fluorescent sensors for environmental or biological monitoring.

Photovoltaics: As components in organic solar cells.

Development of Targeted Delivery Systems

While potent, many heterocyclic compounds face challenges such as poor water solubility and non-specific toxicity, which can limit their therapeutic application. nih.govmdpi.com Developing targeted delivery systems for analogues of this compound is a critical step toward translating their biological activity into viable therapies. Modern nanomedicine offers several promising strategies. nih.govnih.gov

Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility, stability, and bioavailability. mdpi.commdpi.com For quinoline derivatives, inclusion in liposomal carriers has been shown to overcome solubility issues and can be tailored to control drug release. mdpi.com

Polymer-Drug Conjugates (PDCs): In this approach, the drug molecule is covalently bonded to a polymer backbone, such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid (HA). nih.govnih.gov This conjugation can extend the drug's circulation time in the bloodstream, allowing it to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Nanoparticles: Various types of nanoparticles (e.g., polymeric, metallic) can be used as carriers. mdpi.comresearchgate.net These systems can be engineered to release their drug payload in response to specific stimuli (e.g., pH, temperature) found in the target microenvironment, such as a tumor. mdpi.com They can also be decorated with targeting ligands (e.g., antibodies, peptides) to selectively bind to receptors overexpressed on cancer cells. nih.gov

These delivery systems can transform a promising compound into a more effective and safer therapeutic agent by ensuring it reaches its intended target in the body with minimal collateral damage.

Integration of Computational and Experimental Approaches in Drug Discovery

The modern drug discovery process relies heavily on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. dntb.gov.ua This integrated approach is particularly valuable for a scaffold like this compound.

Computer-Aided Drug Design (CADD): Techniques like molecular docking and pharmacophore modeling can be used to predict how different analogues of the parent compound might bind to a specific biological target. dntb.gov.ua For example, molecular docking simulations have been used to analyze the binding affinity of related quinazoline compounds against the EGFR protein, providing insights into key interactions that can be optimized. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional structures of a series of compounds with their biological activity. nih.gov By analyzing the resulting contour maps, researchers can identify which structural features are beneficial for activity, guiding the design of more potent molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target protein over time, helping to confirm the stability of the binding mode predicted by docking. nih.gov

Density Functional Theory (DFT): DFT analysis can be performed to understand the electronic structure and thermodynamic stability of newly designed compounds, complementing experimental characterization. nih.gov

By using these computational tools, researchers can prioritize which analogues to synthesize and test experimentally, making the drug discovery process more efficient and cost-effective. dntb.gov.uanih.gov The integration of these in silico predictions with in vitro and in vivo experimental validation represents the future of discovering novel therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-6-chloroquinolin-4-ol, and how can purity be optimized?

- Methodology : Start with halogenated quinoline precursors (e.g., 6-Bromo-4-chloroquinoline, CAS 65340-70-7) . Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce hydroxyl groups. Optimize reaction conditions (e.g., temperature: 80–100°C, inert atmosphere) to minimize byproducts. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, UV detection at 254 nm) .

| Key Parameters | Values |

|---|---|

| Molecular Formula | C₉H₅BrClNO |

| CAS RN | Not explicitly listed (see Note) |

| Common Precursors | 6-Bromo-4-chloroquinoline |

Note : The exact CAS for this compound is not found in evidence; closest analogs (e.g., 6-Bromoquinolin-4-ol, CAS 145369-94-4) suggest similar synthetic strategies .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow hazard statements H303 (harmful if swallowed), H313 (skin contact), and H333 (inhalation risks) . Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood for synthesis/purification steps. Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound structural confirmation?

- Methodology :

- Step 1 : Acquire high-resolution NMR (500 MHz+, DMSO-d₆ or CDCl₃). Compare peaks with analogs (e.g., 6-Bromo-4-chloroquinoline: δ 8.9 ppm for C4-H, δ 7.5–8.2 ppm for aromatic protons) .

- Step 2 : Use 2D techniques (COSY, HSQC) to assign coupling patterns and distinguish bromo/chloro substituent effects.

- Step 3 : Cross-validate with mass spectrometry (ESI-MS: expected [M+H]⁺ ~244–246 m/z) and elemental analysis (C, H, N within ±0.3%) .

Q. What mechanistic insights guide the use of this compound in kinase inhibition studies?

- Methodology :

- Hypothesis : The bromo and chloro groups enhance electrophilic reactivity, enabling covalent binding to ATP-binding pockets in kinases.

- Experimental Design :

Perform molecular docking (AutoDock Vina) to predict binding affinity against target kinases (e.g., EGFR, JAK2).

Validate via enzymatic assays (IC₅₀ determination) and cellular assays (e.g., apoptosis via flow cytometry with Annexin V/PI staining) .

- Data Interpretation : Compare IC₅₀ values with control compounds (e.g., staurosporine) and analyze structure-activity relationships (SAR) for halogen positioning .

Q. How can researchers address batch-to-batch variability in biological activity of this compound?

- Methodology :

- Quality Control : Implement strict HPLC purity thresholds (>98%) and quantify trace impurities (e.g., residual solvents via GC-MS) .

- Biological Replicates : Use ≥3 independent batches in cell-based assays (e.g., IC₅₀ in cancer cell lines) and apply statistical tests (ANOVA, p<0.05) to assess consistency .

- Root-Cause Analysis : If variability persists, investigate synthetic intermediates (e.g., bromination efficiency via X-ray crystallography of intermediates) .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for halogenation steps to avoid hydrolysis byproducts .

- Analytical Validation : Combine multiple techniques (e.g., NMR, LC-MS, XRD) for unambiguous structural confirmation .

- Biological Studies : Include negative controls (e.g., non-halogenated quinoline analogs) to isolate halogen-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.